2-Chloro-5-(3-iodobenzoyl)pyridine
Description
2-Chloro-5-(3-iodobenzoyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 3-iodobenzoyl group at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₇ClINO, with a molecular weight of 343.55 g/mol. The iodobenzoyl substituent introduces steric bulk and electronic effects, making the compound relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClINO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRQKYJUDUJCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-iodobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-iodobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-iodobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(3-iodobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-iodobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physical Properties
The compound’s unique 3-iodobenzoyl group distinguishes it from other chloropyridine derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Steric and Electronic Effects : The 3-iodobenzoyl group in the target compound enhances steric hindrance and polarizability compared to smaller substituents like trifluoromethyl (CF₃) or oxadiazole. This may improve target binding in biological systems but reduce solubility .
- Thermal Stability : The trifluoromethyl analog (liquid at -2°C) exhibits lower thermal stability than the solid 2-chloro-5-iodopyridine (99°C), suggesting that bulkier substituents like iodobenzoyl may increase melting points .
Market and Industrial Relevance
Biological Activity
2-Chloro-5-(3-iodobenzoyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H8ClI N
Molecular Weight: 305.55 g/mol
CAS Number: 1187169-80-7
The compound features a pyridine ring substituted with a chlorine atom and an iodobenzoyl group, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation: By binding to certain receptors, it may modulate their activity, influencing downstream signaling cascades.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | |
| A549 (Lung) | 4.2 | |
| HeLa (Cervical) | 6.1 |
The compound's mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
The presence of halogen atoms in its structure is believed to enhance its antimicrobial efficacy.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli.
Case Studies
-
Breast Cancer Treatment:
A study involving MDA-MB-231 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, suggesting potential for development as a therapeutic agent for breast cancer . -
Antimicrobial Efficacy:
In a comparative study against standard antibiotics, this compound exhibited lower MIC values than commonly used treatments like penicillin and tetracycline, indicating its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
